Eticlopride

Description

ETICLOPRIDE is a small molecule drug with a maximum clinical trial phase of II.

blocks dopamine-D2 binding sites; structure given in first source; RN given refers to (S)-isome

Structure

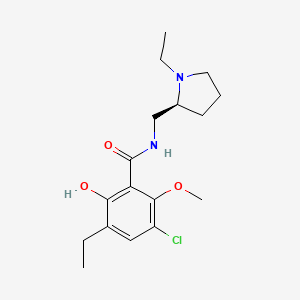

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-chloro-3-ethyl-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClN2O3/c1-4-11-9-13(18)16(23-3)14(15(11)21)17(22)19-10-12-7-6-8-20(12)5-2/h9,12,21H,4-8,10H2,1-3H3,(H,19,22)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AADCDMQTJNYOSS-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1O)C(=O)NCC2CCCN2CC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC(=C(C(=C1O)C(=O)NC[C@@H]2CCCN2CC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048435 | |

| Record name | Eticlopride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84226-12-0 | |

| Record name | Eticlopride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84226-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eticlopride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084226120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eticlopride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15492 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eticlopride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETICLOPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8M468HBH4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Eticlopride Hydrochloride: A Technical Guide to Solubility and Stability for the Research Professional

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eticlopride hydrochloride is a potent and selective antagonist of the dopamine D2 and D3 receptors, making it an invaluable tool in neuroscience research and a potential candidate in drug development for psychiatric and neurological disorders. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective use in experimental settings and for the development of reliable formulations. This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound hydrochloride, complete with quantitative data, detailed experimental protocols, and visualizations of its relevant signaling pathways.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₅ClN₂O₃ · HCl | [1] |

| Molecular Weight | 377.31 g/mol | [2] |

| Appearance | Crystalline solid | [1] |

| pKa (phenolic group) | 6.93 ± 0.01 | Not found in search results |

| pKa (amino group) | 9.67 ± 0.02 | Not found in search results |

| Isoelectric Point | 8.30 | Not found in search results |

Solubility Profile

The solubility of this compound hydrochloride is a critical factor for the preparation of stock solutions and for its behavior in aqueous physiological environments.

Qualitative Solubility

This compound hydrochloride is generally described as being soluble in water and organic solvents such as ethanol, DMSO, and dimethylformamide (DMF)[1].

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound hydrochloride in various solvents.

| Solvent | Solubility | Concentration (mM) | Notes |

| Water | Soluble to 100 mM | 100 | [2] |

| Ethanol | ~30 mg/mL | ~79.5 | |

| DMSO | ~25 mg/mL | ~66.2 | |

| Dimethylformamide (DMF) | ~25 mg/mL | ~66.2 | |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 6.63 | Clear solution; saturation unknown |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 6.63 | Clear solution; saturation unknown |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 6.63 | Clear solution |

Stability Profile

The stability of this compound hydrochloride in both solid and solution form is crucial for ensuring the accuracy and reproducibility of experimental results.

Solid-State Stability

| Condition | Stability |

| Storage at -20°C | ≥ 4 years |

| Storage at Room Temperature | Desiccate |

Solution Stability

| Condition | Stability |

| Stock solution in an appropriate solvent at -20°C | Up to one month |

| Stock solution in an appropriate solvent at -80°C | Not specified |

| Freshly prepared solutions | Recommended for immediate use |

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the solubility and stability of this compound hydrochloride.

Protocol 1: Solubility Determination using the Shake-Flask Method

This protocol describes the equilibrium solubility measurement of this compound hydrochloride in aqueous buffers of different pH values, as recommended by the World Health Organization.

Objective: To determine the equilibrium solubility of this compound hydrochloride at various pH levels.

Materials:

-

This compound hydrochloride powder

-

Aqueous buffers (pH 2.0, 4.5, 6.8, 7.4, 9.0, and 10.0)

-

Mechanical shaker or orbital agitator with temperature control

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

-

Prepare a series of aqueous buffers at the desired pH values.

-

Add an excess amount of this compound hydrochloride powder to a known volume of each buffer in separate flasks. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flasks and place them in a mechanical shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the flasks at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The equilibration time should be established in preliminary experiments by sampling at different time points until the concentration of the dissolved drug remains constant.

-

After equilibration, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant. To separate the solid from the liquid phase, centrifugation or filtration can be used.

-

Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound hydrochloride in the diluted sample using a validated analytical method, such as HPLC-UV.

-

Repeat the measurement in triplicate for each pH value.

Data Analysis: The equilibrium solubility is reported as the mean concentration of the saturated solution at each pH. A pH-solubility profile can be generated by plotting the solubility against the pH.

Caption: Workflow for determining equilibrium solubility.

Protocol 2: Stability-Indicating HPLC Method and Forced Degradation Studies

This protocol outlines a general procedure for developing a stability-indicating HPLC method and conducting forced degradation studies, based on ICH guidelines.

Objective: To develop an HPLC method capable of separating this compound hydrochloride from its potential degradation products and to assess its stability under stress conditions.

Part A: Method Development

-

Column Selection: Start with a common reversed-phase column (e.g., C18 or C8, 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase Selection: Use a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized to achieve good peak shape and resolution.

-

Detection: Use a UV detector at a wavelength where this compound hydrochloride has significant absorbance (e.g., its λmax).

-

Gradient Elution: Develop a gradient elution program to separate the parent drug from any potential impurities or degradation products.

Part B: Forced Degradation Studies Prepare solutions of this compound hydrochloride (e.g., 1 mg/mL) and subject them to the following stress conditions:

-

Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at 60°C for a specified period.

-

Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for a specified period.

-

Thermal Degradation: Heat the solid drug powder or a solution of the drug at an elevated temperature (e.g., 80°C) for a specified period.

-

Photodegradation: Expose the drug solution or solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Sample Analysis:

-

At each time point, withdraw a sample from the stressed solutions.

-

Neutralize the acid and base-stressed samples before injection.

-

Analyze all samples using the developed HPLC method.

-

Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.

Data Analysis:

-

Calculate the percentage of degradation of this compound hydrochloride under each stress condition.

-

Assess the peak purity of the parent drug peak to ensure that no degradation products are co-eluting.

-

The method is considered stability-indicating if it can resolve the parent drug from all degradation products.

Caption: Workflow for forced degradation studies.

Mechanism of Action and Signaling Pathways

This compound hydrochloride exerts its effects by antagonizing dopamine D2 and D3 receptors. These receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gαi/o subunit. The antagonism of these receptors by this compound blocks the downstream signaling cascades initiated by dopamine.

G-protein Dependent Signaling

The canonical signaling pathway for D2/D3 receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA).

Caption: this compound's antagonism of D2/D3 receptor G-protein signaling.

β-Arrestin Dependent Signaling

In addition to the G-protein pathway, D2/D3 receptors can also signal through a β-arrestin-dependent pathway. Upon receptor activation, β-arrestin is recruited, which can lead to the regulation of other signaling molecules such as Akt and GSK3. This compound, as an antagonist, would also block this pathway.

Caption: this compound's antagonism of D2/D3 receptor β-arrestin signaling.

Conclusion

This technical guide provides a consolidated resource on the solubility and stability of this compound hydrochloride for researchers and drug development professionals. While quantitative data on its solubility in various organic solvents and water is available, a comprehensive pH-solubility profile is lacking in the public domain. Similarly, while general stability information is known, detailed forced degradation studies are needed for a complete stability profile. The provided experimental protocols offer a framework for generating this critical data. The visualization of the D2/D3 receptor signaling pathways offers a clear understanding of the mechanism of action of this compound hydrochloride. This guide serves as a foundational tool to aid in the design of robust experiments and the development of stable formulations involving this important pharmacological agent.

References

In Vitro Binding Affinity of Eticlopride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of Eticlopride, a selective dopamine D2-like receptor antagonist. This compound is a substituted benzamide that has been instrumental as a research tool for elucidating the function of central dopamine receptors and the behavioral implications of their blockade.[1] This document summarizes key quantitative binding data, details common experimental protocols, and visualizes associated pathways to serve as a resource for professionals in pharmacology and drug development.

Core Data Presentation: Quantitative Binding Affinity

The following tables summarize the in vitro binding affinities of this compound for various neurotransmitter receptors, as determined by radioligand binding assays. The data are presented to facilitate comparison across different studies, receptor subtypes, and experimental conditions.

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Dopamine D2 | [3H]Spiperone | Rat Striatum | ~0.92 | [1] |

| [3H]this compound | Rat Striatum | 0.17 | [2] | |

| [3H]N-methylspiperone | hD2L in HEK293 cells | 0.12 | [3] | |

| [3H]Spiperone | Rat Striatal Membranes | 0.12 | [3] | |

| Not Specified | Not Specified | 0.09 | ||

| Dopamine D3 | [3H]ADTN | Not Specified | 113 (IC50) | |

| Not Specified | CCL1.3 cells | 1.5 ± 0.6 | ||

| Not Specified | MN9D cells | 0.78 ± 0.36 | ||

| [3H]N-methylspiperone | hD3 in HEK293 cells | 0.436 | ||

| Dopamine D1 | [3H]Flupenthixol | Not Specified | >100,000 (IC50) | |

| α1-Adrenergic | Not Specified | Not Specified | 112 | |

| α2-Adrenergic | Not Specified | Not Specified | 699 | |

| 5-HT1 | Not Specified | Not Specified | 6220 | |

| 5-HT2 | Not Specified | Not Specified | 830 |

Ki represents the inhibition constant, a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

The determination of in vitro binding affinity for this compound predominantly relies on radioligand binding assays. These assays measure the displacement of a radiolabeled ligand from its receptor by the unlabeled compound of interest (this compound). Below are detailed methodologies commonly employed in these experiments.

Membrane Preparation from Transfected Cell Lines (e.g., HEK293, CHO)

This protocol is adapted from studies utilizing human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the dopamine receptor of interest.

-

Cell Culture: Cells are cultured in appropriate media (e.g., DMEM/Ham's F12) supplemented with serum and antibiotics, and grown to 80-90% confluency.

-

Harvesting: Adherent cells are washed with phosphate-buffered saline (PBS) and harvested using a non-enzymatic cell dissociation buffer or by gentle scraping.

-

Lysis: The cell pellet is resuspended in a hypotonic lysis buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and homogenized.

-

Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed (e.g., 20,000 - 43,000 x g) to pellet the cell membranes.

-

Washing: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation to remove cytosolic components.

-

Storage: The final pellet is resuspended in a storage buffer, often containing a cryoprotectant like sucrose, aliquoted, and stored at -80°C until use. Protein concentration is determined using a standard assay (e.g., BCA assay).

Membrane Preparation from Rat Striatum

The striatum is a brain region with high expression of dopamine D2 receptors and is frequently used for binding studies.

-

Dissection: Rat brains are rapidly removed, and the striata are dissected on ice.

-

Homogenization: The tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a mechanical homogenizer.

-

Centrifugation: The homogenate is centrifuged at a high speed (e.g., 48,000 x g) to pellet the membranes.

-

Washing: The pellet is washed by resuspension in fresh buffer and re-centrifugation.

-

Final Preparation: The final pellet is resuspended in the assay buffer for immediate use or in a storage buffer for freezing.

Radioligand Competition Binding Assay

This assay determines the affinity of this compound by measuring its ability to compete with a radioligand for binding to the receptor.

-

Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, and 0.1 mM EDTA, at pH 7.4.

-

Reaction Mixture: The assay is typically performed in 96-well plates. Each well contains:

-

The membrane preparation (e.g., 50-120 µg of protein for tissue membranes).

-

The radioligand (e.g., [3H]Spiperone or [3H]N-methylspiperone) at a concentration at or below its Kd.

-

Varying concentrations of unlabeled this compound (typically in 10 half-log serial dilutions).

-

-

Incubation: The plates are incubated, often with gentle agitation, for a specific time (e.g., 60 minutes) and at a controlled temperature (e.g., 30°C) to reach binding equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding. The filters trap the membranes with the bound radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis:

-

Total Binding: Radioactivity bound in the absence of any competing ligand.

-

Non-specific Binding: Radioactivity bound in the presence of a high concentration of a standard unlabeled ligand (e.g., haloperidol) to saturate the receptors.

-

Specific Binding: Calculated as Total Binding - Non-specific Binding.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that signal through the Gi/o family of G-proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as an antagonist, blocks this pathway by preventing dopamine from binding to and activating the D2 receptor.

Caption: Dopamine D2 receptor signaling cascade.

Experimental Workflow: Radioligand Competition Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand competition binding assay to determine the binding affinity of this compound.

Caption: Workflow for a radioligand competition binding assay.

References

Eticlopride Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Pharmacological Landscape of a Potent D2/D3 Receptor Antagonist

Eticlopride, a substituted benzamide, is a high-affinity and selective antagonist for the dopamine D2 and D3 receptors. Its potent activity has made it a valuable research tool for elucidating the role of these receptors in various physiological and pathological processes. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, offering insights for researchers, scientists, and drug development professionals engaged in the design of novel dopaminergic ligands.

Core Structure-Activity Relationships

The SAR of this compound has been extensively investigated, revealing key structural modifications that influence its binding affinity and functional activity at D2 and D3 receptors. The core scaffold of this compound consists of a substituted benzamide moiety linked to an N-ethylpyrrolidine ring. Modifications at various positions of this scaffold have profound effects on receptor interaction.

A significant body of research has focused on the impact of substitutions on the pyrrolidine ring. Studies have shown that altering the pyrrolidine ring by either moving the nitrogen atom or expanding the ring size is detrimental to the binding affinity at both D2 and D3 receptors.[1] Similarly, the presence of small N-alkyl groups on the pyrrolidine nitrogen is not well-tolerated. However, the introduction of a linker and a secondary pharmacophore (SP) at this position can lead to improved affinities.[1]

A pivotal finding in this compound SAR is the superior binding affinity achieved through O-alkylation at the 4-position of the pyrrolidine ring compared to analogous N-alkylation.[1] For instance, the O-alkylated analogue 33 exhibits significantly higher affinity for both D3R (Ki = 0.436 nM) and D2R (Ki = 1.77 nM) compared to its N-alkylated counterpart 11 (D3R Ki = 6.97 nM; D2R Ki = 25.3 nM).[1]

Functionally, the majority of this compound analogues act as antagonists or very weak partial agonists at both D2 and D3 receptors.[1]

Quantitative Analysis of this compound Analogues

To facilitate a clear comparison of the SAR, the following tables summarize the binding affinities (Ki) of a series of this compound analogues at human D2 and D3 receptors.

Table 1: Binding Affinities (Ki, nM) of N-Alkylated this compound Analogues

| Compound | R | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity |

| This compound | -CH2CH3 | 0.12 | 0.26 | 0.46 |

| 5 (nor-eticlopride) | H | 2.28 | 1.05 | 2.17 |

| 6 | -CH2CH2CH3 | 0.73 | 0.68 | 1.07 |

| 7 | -CH2Ph | 216 | 69.6 | 3.10 |

| 10 | -(CH2)2-SP1 | 0.88 | 0.88 | 1.00 |

| 11 | -(CH2)3-SP2 | 25.3 | 6.97 | 3.63 |

| 13 | -(CH2)4-SP3 | 50.2 | 17.5 | 2.87 |

| 15 | -(CH2)4-SP4 | 173 | 61.1 | 2.83 |

SP1 = 2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl; SP2 = 7-methoxy-3,4-dihydroquinolin-2(1H)-one; SP3 = 1H-indole-2-carboxamide; SP4 = Benzofuran-2-carboxamide

Table 2: Binding Affinities (Ki, nM) of O-Alkylated and Other this compound Analogues

| Compound | Modification | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity |

| 33 | 4-O-(CH2)4-SP2 | 1.77 | 0.436 | 4.06 |

| 34 | 4-O-(CH2)4-SP2, N-propyl | 2.57 | 0.444 | 5.79 |

| 46 | 4-O-(CH2)4-SP3 | 2.54 | 0.797 | 3.19 |

| 47 | 4-O-(CH2)4-SP4 | 2.29 | 0.493 | 4.65 |

| 48 | 4-O-(CH2)4-SP3, N-ethyl | 1.83 | 0.556 | 3.29 |

| 49 | 4-O-(CH2)4-SP4, N-ethyl | 1.34 | 0.433 | 3.09 |

| 17a | N-meta-pyrrolidine, N-methyl | >1000 | 256 | - |

| 17b | N-meta-pyrrolidine, N-ethyl | 989 | 157 | 6.30 |

| 17c | N-meta-pyrrolidine, N-propyl | >1000 | 381 | - |

| 24a | Piperidine ring, SP3 | >1000 | 300 | - |

| 24b | Piperidine ring, SP4 | >1000 | 289 | - |

SP2 = 7-methoxy-3,4-dihydroquinolin-2(1H)-one; SP3 = 1H-indole-2-carboxamide; SP4 = Benzofuran-2-carboxamide

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the SAR studies of this compound.

Synthesis of this compound

The synthesis of this compound begins with ethyl-2,4-dimethoxybenzene, which undergoes a series of reactions including lithiation, carboxylation, demethylation, and chlorination to yield 3-chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid. This salicylic acid precursor is then treated with S(–)‐2‐aminomethyl‐N‐ethyl‐pyrrolidine to produce the final this compound product.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound analogues for D2 and D3 dopamine receptors.

Materials:

-

HEK293 cells stably expressing human D2L or D3 receptors.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Radioligand: [3H]N-methylspiperone.

-

Non-specific binding control: Haloperidol (10 µM).

-

Test compounds (this compound analogues).

-

GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine.

-

Scintillation cocktail.

Procedure:

-

Membrane Preparation:

-

Harvest HEK293 cells expressing the receptor of interest.

-

Homogenize cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, test compound at various concentrations, and the cell membrane preparation.

-

Initiate the binding reaction by adding [3H]N-methylspiperone at a concentration near its Kd.

-

Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

-

To determine non-specific binding, a parallel set of wells is incubated with an excess of haloperidol.

-

-

Filtration and Counting:

-

Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Bioluminescence Resonance Energy Transfer (BRET) Assay for Functional Activity

Objective: To determine the functional antagonist or partial agonist activity of this compound analogues at D2 and D3 receptors by measuring G-protein activation.

Materials:

-

HEK293 cells.

-

Expression plasmids for the dopamine receptor (D2 or D3) fused to Renilla luciferase (Rluc8).

-

Expression plasmids for Gαo, Gβ1, and Gγ2 subunits, with the Gγ2 subunit fused to a fluorescent protein (e.g., Venus).

-

Transfection reagent.

-

Assay buffer (e.g., HBSS).

-

Coelenterazine h (Rluc substrate).

-

Dopamine (agonist).

-

Test compounds (this compound analogues).

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in appropriate media.

-

Co-transfect the cells with the expression plasmids for the Rluc8-tagged receptor and the G-protein subunits.

-

-

BRET Assay:

-

Plate the transfected cells in a 96-well plate.

-

Wash the cells with assay buffer.

-

Add coelenterazine h to each well and incubate to allow for substrate diffusion.

-

To determine antagonist activity, pre-incubate the cells with various concentrations of the test compound before adding a fixed concentration of dopamine (e.g., its EC80).

-

To determine agonist or partial agonist activity, add various concentrations of the test compound.

-

-

Signal Detection:

-

Measure the luminescence signals at two wavelengths simultaneously using a BRET-compatible plate reader: one for the Rluc8 emission (e.g., ~480 nm) and one for the Venus emission (e.g., ~530 nm).

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the emission intensity of the acceptor (Venus) by the emission intensity of the donor (Rluc8).

-

For antagonist activity, plot the BRET ratio against the concentration of the test compound to determine the IC50 value.

-

For agonist/partial agonist activity, plot the BRET ratio against the concentration of the test compound to determine the EC50 and Emax values relative to a full agonist like dopamine.

-

Visualizing Key Pathways and Processes

To further aid in the understanding of this compound's mechanism of action and the experimental procedures used in its characterization, the following diagrams are provided.

Conclusion

The structure-activity relationship of this compound is well-defined, providing a solid foundation for the rational design of novel dopamine D2/D3 receptor ligands. The key takeaways for drug development professionals are the critical role of the pyrrolidine ring and the significant advantage of O-alkylation for achieving high binding affinity. The detailed experimental protocols and visualized pathways provided in this guide serve as a valuable resource for researchers aiming to develop next-generation therapeutics targeting the dopaminergic system. Further exploration into the functional consequences of these structural modifications, particularly regarding biased agonism and signaling pathway selectivity, will be crucial for developing drugs with improved efficacy and reduced side effects.

References

Eticlopride: A Comprehensive Pharmacological Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Eticlopride is a substituted benzamide that functions as a high-affinity, selective antagonist for the dopamine D2-like receptor family, with a particular preference for D2 and D3 subtypes.[1][2][3] While initially developed as a potential antipsychotic agent, its clinical use has been hampered by poor pharmacokinetic properties.[4] Consequently, this compound has become an invaluable pharmacological tool in neuroscience research.[1] Its high selectivity allows for the precise investigation of the role of D2-like receptors in various physiological and pathological processes, including neuropsychiatric disorders, motivation, and learning. This document provides a detailed overview of the pharmacological profile of this compound, including its receptor binding affinity, functional activity, and the experimental protocols used for its characterization.

Receptor Binding Profile

This compound demonstrates high affinity and selectivity for dopamine D2-like receptors. Its binding affinity is significantly higher than that of many classical antipsychotics like haloperidol and sulpiride. While it binds most potently to D2 and D3 receptors, it shows considerably lower affinity for the D4 subtype and negligible affinity for D1-like receptors. Its activity at other central nervous system receptors, including serotonergic, adrenergic, histaminergic, and muscarinic receptors, is minimal, highlighting its specificity.

Quantitative Binding Affinity Data

The binding affinities (Ki) of this compound for various neurotransmitter receptors are summarized below. Lower Ki values indicate higher binding affinity.

| Receptor Target | Ki (nM) | Species/Tissue | Radioligand | Reference |

| Dopamine Receptors | ||||

| Dopamine D2 | 0.06 - 0.92 | Rat Striatum | [³H]spiperone | |

| Dopamine D3 | 0.16 - 1.5 | Cloned Human Receptors | [³H]N-methylspiperone | |

| Dopamine D4 | ~100 (pKi = 7) | Cloned Human Receptors | [³H]N-methylspiperone | |

| Dopamine D1 | >10,000 | Rat Brain Homogenates | [³H]flupenthixol | |

| Adrenergic Receptors | ||||

| α1-adrenergic | 112 | Not Specified | Not Specified | |

| α2-adrenergic | 699 | Not Specified | Not Specified | |

| Serotonin (5-HT) Receptors | ||||

| 5-HT1 | 6220 | Not Specified | Not Specified | |

| 5-HT2 | 830 | Not Specified | Not Specified |

Receptor Selectivity

The selectivity of this compound for D2-like receptors is a key feature of its pharmacological profile. It is over 10,000-fold more selective for D2 receptors compared to D1 receptors. While it has high affinity for both D2 and D3 receptors, some studies suggest a slight preference for the D3 subtype. The crystal structure of the D3 receptor in complex with this compound has provided valuable insights for designing even more selective D3 ligands.

Functional Activity

This compound acts as a competitive antagonist and, in some systems, an inverse agonist at D2 and D3 receptors. Dopamine D2-like receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of these receptors by an agonist like dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks the action of dopamine, thereby preventing the inhibition of adenylyl cyclase and the subsequent decrease in cAMP.

Experimental Protocols

Radioligand Binding Assay (Receptor Affinity Determination)

This protocol outlines a method to determine the binding affinity (Ki) of this compound for D2 receptors using competitive displacement of a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound by measuring its ability to displace a specific radioligand (e.g., [³H]-Spiperone) from D2 receptors in a membrane preparation.

Materials:

-

Receptor Source: Membranes prepared from HEK293 cells stably expressing human D2 receptors or from rat striatal tissue.

-

Radioligand: [³H]-Spiperone or [³H]-N-methylspiperone at a concentration near its Kd.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Test Compound: this compound, serially diluted.

-

Non-specific Control: A high concentration (e.g., 10 µM) of a non-labeled antagonist like (+)-Butaclamol or unlabeled spiperone to define non-specific binding.

-

Equipment: 96-well plates, glass fiber filters (e.g., Whatman GF/C pre-soaked in polyethyleneimine), vacuum filtration manifold (cell harvester), scintillation counter, and scintillation cocktail.

Methodology:

-

Membrane Preparation: Homogenize cells or tissue in an ice-cold buffer, followed by centrifugation to pellet the membranes. Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 50-100 µg protein), the radioligand, and varying concentrations of this compound. Three sets of wells are required:

-

Total Binding: Membranes + Radioligand + Assay Buffer.

-

Non-specific Binding: Membranes + Radioligand + Non-specific Control.

-

Competition: Membranes + Radioligand + Serial dilutions of this compound.

-

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach binding equilibrium.

-

Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through the glass fiber filters. This separates the bound radioligand (trapped on the filter) from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assay (cAMP Inhibition)

This protocol describes a method to determine the functional antagonism of this compound at the D2 receptor by measuring its ability to block dopamine-induced inhibition of cAMP production.

Objective: To determine the functional potency (IC50) of this compound as a D2 receptor antagonist.

Materials:

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human D2 receptor.

-

Agonist: Dopamine.

-

Stimulant: Forskolin (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).

-

Test Compound: this compound.

-

cAMP Detection Kit: A kit based on HTRF, ELISA, or other fluorescence-based methods.

Methodology:

-

Cell Plating: Seed the D2 receptor-expressing cells into 96- or 384-well plates and culture overnight.

-

Antagonist Pre-incubation: Wash the cells with assay buffer. Add various concentrations of this compound to the wells and pre-incubate for 15-30 minutes at 37°C.

-

Agonist Stimulation: Add a fixed concentration of dopamine (typically its EC80) along with forskolin to all wells (except negative controls).

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for the modulation of cAMP levels.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the log concentration of this compound. The resulting curve will show this compound's ability to reverse the dopamine-induced inhibition of the forskolin-stimulated cAMP signal. Calculate the IC50 value from this curve using non-linear regression.

In Vivo Behavioral Protocols

This compound is widely used in preclinical behavioral models to probe the function of D2-like receptors.

-

Catalepsy and Motor Function: High doses of D2 antagonists can induce catalepsy (a state of immobility) in rodents, which is considered a model for extrapyramidal side effects (EPS) in humans. This compound is used to induce and study the mechanisms of these motor effects.

-

Operant Conditioning: this compound has been used to study the role of D2 receptors in motivation and reinforcement. For example, it can be administered to animals trained to self-administer food or drugs of abuse. Studies have shown that this compound can accelerate the extinction of food self-administration and delay its reacquisition, demonstrating the importance of D2 receptor signaling in motivated behavior. In these experiments, animals are typically administered this compound (e.g., 0.01-0.05 mg/kg, s.c.) before behavioral sessions.

Conclusion

This compound is a potent and selective dopamine D2/D3 receptor antagonist. Its well-characterized binding profile, coupled with its specific mechanism of action, makes it an indispensable tool for both in vitro and in vivo research. While not used clinically, its utility in dissecting the complex roles of the dopamine system in health and disease remains profound, aiding in the fundamental understanding required for the development of novel therapeutics for neuropsychiatric disorders.

References

- 1. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

The Discovery and Synthesis of Eticlopride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eticlopride is a potent and selective antagonist of the D2 and D3 dopamine receptors, which has become an invaluable tool in neuroscience research.[1] Though initially investigated as a potential antipsychotic agent, its primary application is now in the preclinical study of dopaminergic neurotransmission and the mechanisms underlying various neuropsychiatric disorders.[1] This document provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of this compound, intended for an audience with a strong background in medicinal chemistry and pharmacology.

Discovery and Development

This compound, chemically known as (S)-(-)-3-chloro-5-ethyl-N-[[(1-ethyl-2-pyrrolidinyl)methyl]-6-hydroxy-2-methoxybenzamide, emerged from a series of structure-activity relationship (SAR) studies on substituted benzamides aimed at developing novel neuroleptic agents.[1] The research, notably conducted by de Paulis and colleagues in the mid-1980s, focused on optimizing the substitution pattern of the salicylamide core to enhance affinity and selectivity for the dopamine D2 receptor.

The key structural modifications that led to the discovery of this compound involved the introduction of a chlorine atom at the 3-position and an ethyl group at the 5-position of the salicylamide ring.[1] These substitutions, combined with the (S)-enantiomer of the 1-ethyl-2-pyrrolidinylmethyl side chain, resulted in a compound with remarkably high affinity and selectivity for D2-like dopamine receptors.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of the substituted benzoic acid core, followed by its coupling with the chiral pyrrolidine-based amine side chain.

Synthesis of 3-chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid

The synthesis of the key intermediate, 3-chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid, starts from commercially available 2,6-dimethoxybenzoic acid.

Experimental Protocol:

-

Step 1: Chlorination of 2,6-dimethoxybenzoic acid. To a solution of 2,6-dimethoxybenzoic acid in a suitable solvent such as acetic acid, a chlorinating agent like sulfuryl chloride (SO₂Cl₂) is added dropwise at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC). The product, 3-chloro-2,6-dimethoxybenzoic acid, is then isolated by precipitation and filtration.

-

Step 2: Friedel-Crafts Acylation. The chlorinated benzoic acid derivative is then subjected to a Friedel-Crafts acylation to introduce the ethyl group. The acid is typically converted to its acid chloride using thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with ethylene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent like dichloromethane at low temperature. An aqueous workup followed by extraction and purification yields 3-chloro-5-acetyl-2,6-dimethoxybenzoic acid.

-

Step 3: Reduction of the Ketone. The acetyl group is reduced to an ethyl group using a standard reduction method, such as the Wolff-Kishner reduction (hydrazine and a strong base like potassium hydroxide) or Clemmensen reduction (zinc amalgam and hydrochloric acid).

-

Step 4: Selective Demethylation. One of the methoxy groups is selectively demethylated to a hydroxyl group. This is a critical step to afford the final salicylamide structure. A common reagent for this transformation is boron tribromide (BBr₃) in an inert solvent like dichloromethane at low temperature. Careful control of stoichiometry is required to achieve mono-demethylation. Aqueous workup and purification yield 3-chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid.

Synthesis of (S)-2-(aminomethyl)-1-ethylpyrrolidine

The chiral amine side chain is typically synthesized from L-proline to ensure the correct stereochemistry.

Experimental Protocol:

-

Step 1: N-Ethylation of L-proline. L-proline is reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base like potassium carbonate in a suitable solvent (e.g., ethanol).

-

Step 2: Amide Formation. The N-ethyl-L-proline is then converted to its amide by reaction with ammonia, often via an activated ester intermediate.

-

Step 3: Reduction of the Amide. The amide is reduced to the corresponding amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).

Final Coupling Reaction

The final step in the synthesis of this compound is the amide bond formation between the substituted benzoic acid and the chiral amine.

Experimental Protocol:

-

Step 1: Activation of the Carboxylic Acid. 3-chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid is activated for amide coupling. This can be achieved by converting it to the acid chloride using thionyl chloride or oxalyl chloride, or by using a peptide coupling reagent such as 1,1'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) with an additive like N-hydroxysuccinimide (NHS).

-

Step 2: Amide Coupling. The activated benzoic acid derivative is then reacted with (S)-2-(aminomethyl)-1-ethylpyrrolidine in an inert aprotic solvent (e.g., dichloromethane or DMF) in the presence of a non-nucleophilic base such as triethylamine or diisopropylethylamine. The reaction is typically stirred at room temperature until completion.

-

Step 3: Purification. The crude this compound is purified by column chromatography on silica gel, followed by recrystallization to yield the final product as a white solid.

Pharmacological Profile

Mechanism of Action

This compound is a high-affinity antagonist at dopamine D2 and D3 receptors.[2] These receptors are G protein-coupled receptors (GPCRs) that couple to the Gαi/o family of G proteins. Upon activation by dopamine, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound competitively blocks the binding of dopamine to these receptors, thereby preventing this signaling cascade.

The dissociation of the G protein into Gαi/o and Gβγ subunits also leads to other downstream effects. The Gβγ subunit can directly modulate the activity of various ion channels, most notably G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane. By blocking the receptor, this compound prevents these Gβγ-mediated effects as well.

Furthermore, agonist binding to the D2 receptor can lead to the recruitment of β-arrestin, which desensitizes the G protein-mediated signaling and can initiate its own signaling cascades. The antagonist nature of this compound also blocks this β-arrestin recruitment.

Receptor Binding Affinity

This compound exhibits high affinity for D2 and D3 receptors, with significantly lower affinity for other dopamine receptor subtypes and other neurotransmitter receptors. This selectivity is a key feature that makes it a valuable research tool.

| Receptor | Kᵢ (nM) |

| Dopamine D₂ | 0.09 - 0.50 |

| Dopamine D₃ | 0.16 - 1.5 |

| Dopamine D₁ | >10,000 |

| Serotonin 5-HT₂ | 830 |

| Serotonin 5-HT₁ | 6220 |

| α₁-Adrenergic | 112 |

| α₂-Adrenergic | 699 |

Data compiled from multiple sources.

Functional Activity

In functional assays, this compound acts as a potent antagonist, effectively blocking dopamine-induced inhibition of adenylyl cyclase and other downstream signaling events.

| Assay | IC₅₀ (nM) |

| Inhibition of [³H]spiperone binding | 1.0 |

| Inhibition of [³H]domperidone binding | 1.6 |

| Displacement of [³H]ADTN from D₃ | 113 |

Data compiled from multiple sources.

Experimental Applications

Due to its high affinity and selectivity, radiolabeled forms of this compound, such as [¹¹C]this compound, are widely used as radioligands in positron emission tomography (PET) studies to quantify D2/D3 receptor density and occupancy in the brain. In preclinical research, this compound is used to investigate the role of D2/D3 receptors in animal models of various disorders, including schizophrenia, Parkinson's disease, and drug addiction.

Conclusion

This compound is a cornerstone pharmacological tool for the study of the dopaminergic system. Its well-defined synthesis and highly selective antagonist profile at D2 and D3 receptors have enabled significant advances in our understanding of dopamine's role in brain function and disease. This technical guide provides a foundational overview for researchers and professionals working in the field of drug discovery and neuroscience..

References

Eticlopride: A Technical Guide for the Study of Dopamine Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eticlopride is a substituted benzamide that acts as a potent and selective antagonist for the dopamine D2 and D3 receptors.[1][2] Its high affinity and selectivity have established it as an invaluable tool in neuroscience research for elucidating the role of the D2-like receptor family in normal physiological processes and in the pathophysiology of various neurological and psychiatric disorders. This technical guide provides an in-depth overview of this compound, including its mechanism of action, binding profile, and detailed protocols for its application in key experimental paradigms.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to dopamine D2-like receptors, thereby blocking the binding of endogenous dopamine. This antagonism inhibits the downstream signaling cascade typically initiated by D2 receptor activation. D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of these receptors normally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By blocking this action, this compound prevents the dopamine-mediated inhibition of adenylyl cyclase.

Data Presentation: Binding Affinity and Selectivity

This compound's utility as a research tool stems from its high affinity for D2-like receptors and its marked selectivity over D1-like receptors and other neurotransmitter receptors. The following tables summarize the binding affinities (Ki) of this compound for various receptors, compiled from multiple studies.

Table 1: Binding Affinity of this compound for Dopamine Receptors

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| D2 | [3H]N-methylspiperone | Human D2L receptor expressed in HEK293 cells | 0.12 | [3] |

| D2 | [3H]N-methylspiperone | Human D2 receptor expressed in HEK293 cells | 0.09 | [3] |

| D2 | [3H]Spiperone | Rat Striatum | ~0.92 | [4] |

| D3 | [3H]N-methylspiperone | Human D3 receptor expressed in HEK293 cells | 0.431 (Kd) |

Table 2: Selectivity Profile of this compound

| Receptor | Ki (nM) | Reference |

| D1 | 10,000 | |

| α1-adrenergic | 112 | |

| α2-adrenergic | 699 | |

| 5HT1 | 6220 | |

| 5HT2 | 830 |

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and laboratory setups.

In Vitro Competition Radioligand Binding Assay

This protocol describes how to determine the binding affinity of a test compound for the D2 receptor using this compound as a competitor against a radiolabeled ligand like [3H]spiperone.

Materials:

-

Membrane preparation from cells expressing D2 receptors (e.g., HEK293 cells) or from brain tissue rich in D2 receptors (e.g., rat striatum).

-

Radioligand: [3H]spiperone or [3H]N-methylspiperone.

-

Unlabeled this compound.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet with fresh buffer and resuspend to a final protein concentration of 200 µg/mL.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or a saturating concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol) for non-specific binding.

-

50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁶ M).

-

50 µL of [3H]spiperone at a concentration near its Kd (e.g., 0.2-0.5 nM).

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and use non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

This protocol outlines the procedure for measuring the effect of this compound on extracellular dopamine levels in the striatum of a freely moving rat.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300 g).

-

Stereotaxic apparatus.

-

Microdialysis probes (e.g., CMA 12, 2 mm membrane).

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, pH 7.4.

-

This compound hydrochloride.

-

HPLC system with electrochemical detection.

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.0 mm from bregma). Allow the animal to recover for at least 48 hours.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of dopamine levels.

-

This compound Administration: Administer this compound systemically (e.g., 0.1 mg/kg, s.c.) or locally through the microdialysis probe (reverse dialysis, e.g., 20 µM in aCSF).

-

Sample Collection: Continue to collect dialysate samples every 20 minutes for at least 2-3 hours post-administration.

-

Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.

-

Data Analysis: Express the dopamine concentrations as a percentage of the mean baseline values. Analyze the data using appropriate statistical methods (e.g., ANOVA with post-hoc tests) to determine the effect of this compound on dopamine levels.

Catalepsy Bar Test in Rodents

This protocol describes a method to assess the cataleptic effects of this compound in rats, a behavioral measure often used to predict extrapyramidal side effects of antipsychotic drugs.

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250 g).

-

Catalepsy bar: a horizontal wooden or metal bar (1 cm in diameter) elevated 9 cm from a flat surface.

-

This compound hydrochloride.

-

Vehicle (e.g., saline).

-

Stopwatch.

Procedure:

-

Habituation: Habituate the rats to the testing room for at least 30 minutes before the experiment.

-

Drug Administration: Administer this compound (e.g., 0.02-0.16 mg/kg, i.p.) or vehicle to different groups of rats.

-

Testing: At various time points after injection (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on the bar.

-

Scoring: Start the stopwatch immediately after placing the forepaws on the bar. Measure the time it takes for the rat to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used. If the rat remains on the bar for the entire cut-off period, it is assigned the maximum score.

-

Data Analysis: Analyze the descent latencies using appropriate statistical tests (e.g., two-way ANOVA with time and treatment as factors) to compare the effects of different doses of this compound over time.

Locomotor Activity Test in Rodents

This protocol details the assessment of this compound's effect on spontaneous locomotor activity in mice or rats.

Materials:

-

Male C57BL/6 mice or Sprague-Dawley rats.

-

Locomotor activity chambers equipped with infrared beams.

-

This compound hydrochloride.

-

Vehicle (e.g., saline).

Procedure:

-

Habituation: Place the animals in the locomotor activity chambers for a 30-60 minute habituation period to allow their exploratory behavior to decline to a stable baseline.

-

Drug Administration: Remove the animals from the chambers, administer this compound (e.g., 0.01-1.0 mg/kg, i.p.) or vehicle, and immediately return them to the chambers.

-

Data Recording: Record locomotor activity (e.g., total distance traveled, number of beam breaks) in 5-minute bins for a period of 60-120 minutes.

-

Data Analysis: Analyze the total locomotor activity counts or the time course of activity using statistical methods such as ANOVA to determine the dose-dependent effects of this compound.

Positron Emission Tomography (PET) for D2 Receptor Occupancy

This protocol provides a general framework for a PET study to determine the in vivo occupancy of D2 receptors by this compound using a radiotracer such as [11C]raclopride.

Materials:

-

Human subjects or non-human primates.

-

PET scanner.

-

Radiotracer: [11C]raclopride.

-

Unlabeled this compound.

-

Arterial line for blood sampling (optional, for kinetic modeling).

Procedure:

-

Baseline Scan: Perform a baseline PET scan by injecting a bolus of [11C]raclopride and acquiring dynamic scan data for 60-90 minutes.

-

This compound Administration: Administer a single oral or intravenous dose of this compound.

-

Post-Dose Scan: At a time point corresponding to the expected peak plasma concentration of this compound, perform a second PET scan with [11C]raclopride.

-

Image Analysis: Reconstruct the PET images and define regions of interest (ROIs) for the striatum (high D2 receptor density) and cerebellum (low D2 receptor density, used as a reference region).

-

Quantification: Calculate the binding potential (BPND) for both the baseline and post-dose scans using a reference tissue model or kinetic modeling with an arterial input function.

-

Occupancy Calculation: Calculate the D2 receptor occupancy using the following formula: Occupancy (%) = [(BPND_baseline - BPND_post-dose) / BPND_baseline] * 100.

-

Data Analysis: Correlate the receptor occupancy with the plasma concentration of this compound and any observed clinical or behavioral effects.

Mandatory Visualization

Dopamine D2 Receptor Signaling Pathway

Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for a Behavioral Study

Caption: A typical workflow for a behavioral pharmacology experiment using this compound.

References

- 1. Opposite Influences of Endogenous Dopamine D1 and D2 Receptor Activation on Activity States and Electrophysiological Properties of Striatal Neurons: Studies CombiningIn Vivo Intracellular Recordings and Reverse Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. Structure Activity Relationships for a Series of this compound-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Haloperidol, raclopride, and this compound induce microcatalepsy during operant performance in rats, but clozapine and SCH 23390 do not - PubMed [pubmed.ncbi.nlm.nih.gov]

Eticlopride: A Technical Guide to its Application in Preclinical Antipsychotic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eticlopride, a substituted benzamide, is a potent and selective antagonist of the dopamine D2-like receptors.[1][2] While not used clinically, this compound has become an indispensable tool in preclinical research for elucidating the role of the dopaminergic system in psychiatric disorders, particularly schizophrenia, and for the initial screening and characterization of novel antipsychotic drug candidates.[1][3] Its high affinity and selectivity for D2-like receptors make it an ideal reference compound for validating animal models of antipsychotic activity and for investigating the mechanisms underlying both therapeutic efficacy and extrapyramidal side effects (EPS).[4] This technical guide provides an in-depth overview of this compound's pharmacological profile, detailed experimental protocols for its use in key preclinical assays, and visualizations of relevant biological pathways and experimental workflows.

Pharmacological Profile of this compound

This compound's primary mechanism of action is the blockade of dopamine D2-like receptors, which includes the D2, D3, and D4 subtypes. Its binding affinity for these receptors is significantly higher than for other neurotransmitter receptors, underscoring its utility as a selective pharmacological probe.

Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Ki values) of this compound for a range of neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Ki (nM) | Reference(s) |

| Dopamine D2 | 0.09 | |

| Dopamine D3 | 0.436 - 1.5 | |

| Dopamine D1 | >10,000 | |

| α1-Adrenergic | 112 | |

| α2-Adrenergic | 699 | |

| 5-HT1 | 6220 | |

| 5-HT2 | 830 |

Dose-Response Characteristics in Preclinical Models

The table below presents the effective doses of this compound in widely used preclinical models that predict antipsychotic efficacy and the likelihood of inducing extrapyramidal side effects.

| Preclinical Model | Species | Effect | Effective Dose (mg/kg) | Reference(s) |

| Conditioned Avoidance Response | Rat | Disruption of avoidance responding | 0.01 - 0.05 (s.c.) | |

| Catalepsy (Bar Test) | Rat | Induction of catalepsy | 0.02 - 0.16 (i.p.) | |

| Food Self-Administration | Rat | Acceleration of extinction | 0.03 (s.c.) | |

| Cocaine-Induced Hypermotility | Rat | Inhibition | 0.01 - 0.05 (s.c.) |

Key Preclinical Experimental Protocols

This compound is frequently employed as a positive control in behavioral and neurochemical assays designed to assess the antipsychotic potential of new chemical entities.

Conditioned Avoidance Response (CAR)

The CAR test is a robust predictor of antipsychotic efficacy. Antipsychotic drugs selectively suppress the conditioned avoidance response without impairing the unconditioned escape response.

Objective: To assess the potential antipsychotic activity of a test compound by measuring its ability to suppress a learned avoidance response, using this compound as a reference compound.

Materials:

-

Shuttle box apparatus with two compartments separated by a door or opening, equipped with a visual or auditory stimulus generator and a grid floor capable of delivering a mild electric shock.

-

Male Sprague-Dawley or Wistar rats (200-300g).

-

This compound hydrochloride.

-

Vehicle (e.g., 0.9% saline).

-

Test compound.

Procedure:

-

Acquisition Training:

-

Place a rat in one compartment of the shuttle box.

-

Initiate a trial with the presentation of a conditioned stimulus (CS), such as a light or a tone, for a duration of 10 seconds.

-

If the rat moves to the other compartment during the CS presentation (avoidance response), the CS is terminated, and no shock is delivered.

-

If the rat fails to move to the other compartment during the CS, a mild, constant-current foot shock (unconditioned stimulus, US; e.g., 0.5-1.0 mA) is delivered through the grid floor for a maximum of 10 seconds, or until the rat escapes to the other compartment (escape response).

-

The inter-trial interval is typically 30-60 seconds.

-

Conduct 50-100 trials per daily session until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).

-

-

Drug Testing:

-

Once stable avoidance responding is established, administer this compound (e.g., 0.01-0.05 mg/kg, s.c.) or the test compound at various doses, or vehicle, 30-60 minutes prior to the test session.

-

Place the rat in the shuttle box and conduct a test session identical to the training sessions.

-

Record the number of avoidance responses, escape responses, and escape failures (no response to CS or US).

-

Data Analysis:

-

Analyze the percentage of avoidance, escape, and escape failure responses for each treatment group.

-

A compound is considered to have an antipsychotic-like profile if it significantly reduces the percentage of avoidance responses without significantly increasing the number of escape failures, similar to the effect of this compound.

Catalepsy Test (Bar Test)

The induction of catalepsy in rodents is a widely used preclinical screen for predicting the propensity of a drug to cause extrapyramidal side effects, particularly parkinsonism.

Objective: To evaluate the potential of a test compound to induce catalepsy, a state of motor rigidity, using this compound as a positive control.

Materials:

-

A horizontal bar (approximately 0.5-1.0 cm in diameter) fixed at a height of 9-12 cm above a flat surface.

-

Male Sprague-Dawley or Wistar rats (200-300g).

-

This compound hydrochloride.

-

Vehicle (e.g., 0.9% saline).

-

Test compound.

-

Stopwatch.

Procedure:

-

Drug Administration:

-

Administer this compound (e.g., 0.02-0.16 mg/kg, i.p.) or the test compound at various doses, or vehicle.

-

-

Catalepsy Assessment:

-

At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the horizontal bar.

-

Start the stopwatch immediately.

-

Measure the time it takes for the rat to remove both forepaws from the bar and return to a normal posture on the surface. This is the descent latency.

-

A cut-off time is typically set (e.g., 180 seconds) to avoid causing undue stress to the animal. If the rat remains on the bar for the entire cut-off period, the maximum time is recorded.

-

Repeat the measurement 2-3 times for each rat at each time point.

-

Data Analysis:

-

Calculate the mean descent latency for each treatment group at each time point.

-

A significant increase in the descent latency compared to the vehicle-treated group indicates the induction of catalepsy. The dose-response relationship for this effect can be compared to that of this compound.

In Vivo Microdialysis

In vivo microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters, such as dopamine, in specific brain regions of freely moving animals. It is used to investigate how antipsychotic drugs modulate dopamine release and metabolism.

Objective: To determine the effect of this compound or a test compound on extracellular dopamine levels in a brain region of interest (e.g., nucleus accumbens, striatum).

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump.

-

Fraction collector.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

-

Male Sprague-Dawley or Wistar rats (250-350g).

-

This compound hydrochloride.

-

Vehicle (e.g., artificial cerebrospinal fluid - aCSF).

-

Test compound.

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens shell).

-

Allow the animal to recover for at least 24-48 hours.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow a stabilization period of 1-2 hours to obtain a stable baseline of dopamine levels.

-

Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) into vials containing an antioxidant (e.g., perchloric acid).

-

After collecting at least three stable baseline samples, administer this compound (e.g., 20 µM via reverse dialysis) or the test compound systemically or via reverse dialysis.

-

Continue collecting dialysate samples for at least 2-3 hours post-administration.

-

-

Neurochemical Analysis:

-

Analyze the dopamine content in the dialysate samples using HPLC-ED.

-

Data Analysis:

-

Quantify the concentration of dopamine in each sample.

-

Express the post-drug dopamine levels as a percentage of the average baseline levels.

-

Antagonism of presynaptic D2 autoreceptors by this compound is expected to increase extracellular dopamine levels.

Visualizing Mechanisms and Workflows

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the dopamine D2 receptor and the inhibitory effect of this compound. D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins.

Caption: this compound blocks dopamine's inhibitory effect on adenylyl cyclase.

Preclinical Antipsychotic Screening Workflow

This diagram outlines a typical workflow for the preclinical screening of a novel antipsychotic compound, where this compound serves as a critical reference drug.

Caption: this compound is a key comparator in the antipsychotic drug discovery pipeline.

Conclusion

This compound remains a cornerstone of preclinical antipsychotic research. Its well-characterized pharmacology and consistent effects in predictive behavioral and neurochemical models provide a crucial benchmark for the evaluation of novel therapeutic agents. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate the effective use of this compound in the ongoing effort to develop safer and more effective treatments for schizophrenia and other psychotic disorders.

References

- 1. A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Catalepsy test in rats [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Microdialysis of Eticlopride

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Eticlopride is a selective antagonist for the dopamine D2 receptor, making it an invaluable tool in neuroscience research to investigate the role of D2 receptors in various physiological and pathological processes.[1] In vivo microdialysis is a widely used technique to measure endogenous neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely moving animals.[2] This document provides detailed protocols for utilizing this compound in conjunction with in vivo microdialysis to study its effects on neurochemistry.

Mechanism of Action

This compound exhibits high affinity and selectivity for dopamine D2-like receptors.[1] By blocking these receptors, it can modulate dopaminergic neurotransmission. D2 receptors are G-protein coupled receptors that, upon activation by dopamine, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This compound's antagonism of D2 receptors prevents this signaling cascade.

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway associated with the dopamine D2 receptor, which is antagonized by this compound.

Experimental Protocols

Protocol 1: Systemic Administration of this compound and In Vivo Microdialysis

This protocol describes the systemic administration of this compound to investigate its effects on extracellular dopamine levels in a specific brain region, such as the nucleus accumbens or striatum.

1. Animal Model and Surgical Preparation:

-

Species: Male Wistar or Sprague-Dawley rats (250-300g).

-

Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Stereotaxic Surgery:

-